4,7-Dimethylundecane

Description

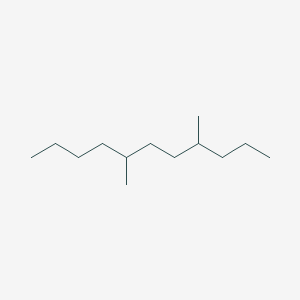

Structure

2D Structure

Properties

CAS No. |

17301-32-5 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

4,7-dimethylundecane |

InChI |

InChI=1S/C13H28/c1-5-7-9-13(4)11-10-12(3)8-6-2/h12-13H,5-11H2,1-4H3 |

InChI Key |

IEVWHTVOIZEXCC-UHFFFAOYSA-N |

SMILES |

CCCCC(C)CCC(C)CCC |

Canonical SMILES |

CCCCC(C)CCC(C)CCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Physical and Chemical Properties

The physical properties of 4,7-dimethylundecane and its isomers are critical for differentiating their industrial and biological applications. Key data are summarized below:

*Estimated values based on structural similarity and homologous series .

This compound exhibits a higher boiling point compared to 3,7- and 2,6-dimethyl isomers, likely due to differences in branching symmetry and intermolecular interactions. Its lower density relative to 2,3-dimethylundecane suggests reduced molecular packing efficiency .

This compound

- Antimicrobial and Ecological Signaling : Found in Isaria fumosorosea fungi, it contributes to VOC profiles that repel termites (Coptotermes formosanus), acting as a branched alkane deterrent .

- Plant Interactions : Detected in Zanthoxylum myriacanthum branches (retention time: 12.16 min; peak area: 2.84%) and Egyptian squill bulbs, suggesting roles in plant defense or signaling .

2,7-Dimethylundecane

2,3-Dimethylundecane

Occurrence in Natural Systems

Preparation Methods

Synthesis of Intermediate Alkyl Halides

The target molecule’s structure necessitates two methyl branches, which can be introduced via sequential Grignard reactions. For example:

-

Formation of a C₅ backbone : Reacting 1-bromopentane with magnesium in dry ether yields pentylmagnesium bromide.

-

First methyl branch : Adding methyl iodide to the Grignard reagent generates 4-methylnonane after hydrolysis.

-

Second methyl branch : A subsequent reaction with a C₄ alkyl halide (e.g., 1-bromobutane) introduces the 7th-position methyl group.

Coupling and Purification

The final coupling step involves quenching the Grignard intermediate with a proton source (e.g., water or ammonium chloride). Crude product purification typically employs fractional distillation under reduced pressure (4–10 mmHg), yielding this compound as a colorless liquid.

Key Reaction Conditions

| Reactant | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pentylmagnesium bromide | Dry ether | 0–25°C | ~65 |

| Methyl iodide | Dry ether | 25–35°C | ~70 |

Catalytic Hydrogenation of Diene Precursors

Selective hydrogenation of dienes provides a stereocontrolled route to branched alkanes. A plausible pathway for this compound involves:

Diene Synthesis via Wittig Reaction

-

Preparation of 4,7-dimethylundeca-1,3-diene : Reacting 4-methylpentyltriphenylphosphonium bromide with 7-methyloctanal in the presence of a strong base (e.g., potassium tert-butoxide).

-

Hydrogenation : Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under 1–3 atm H₂ pressure saturates the double bonds.

Optimized Parameters

Corey-House Coupling of Alkyl Halides

This method leverages lithium-mediated coupling of alkyl halides to construct the carbon skeleton:

Halide Preparation

Lithium-Mediated Coupling

-

Lithium dispersion : Generated by stirring lithium wire in dry tetrahydrofuran (THF).

-

Coupling reaction : Sequential addition of 4-methylhexyl iodide and 7-methylpentyl bromide to lithium, followed by quenching with methanol.

Performance Metrics

| Parameter | Value |

|---|---|

| Temperature | −10°C to 0°C |

| Reaction time | 4–6 hours |

| Isolated yield | 58–64% |

Reduction of Ketone Precursors

Ketone reduction offers a high-yield route, though it requires synthesizing the appropriate diketone:

Diketone Synthesis

Wolff-Kishner Reduction

-

Hydrazine treatment : Heating the diketone with excess hydrazine hydrate in ethylene glycol.

-

Dehydration : Boiling under reflux with sodium ethoxide eliminates nitrogen gas, yielding the alkane.

Critical Data

Biocatalytic Approaches

Emerging methods exploit enzymatic systems for greener synthesis:

Q & A

Q. How can 4,7-dimethylundecane be characterized using spectroscopic methods?

- Methodology : Employ mass spectrometry (electron ionization) to confirm molecular weight (184.36 g/mol) and fragmentation patterns . Pair with IUPAC-standardized naming and computed 3D structural models (e.g., via Java or Javascript visualization tools) to validate stereochemical assignments . Nuclear Magnetic Resonance (NMR) can resolve methyl group positions (e.g., distinguishing 4,7- from 3,7-dimethyl isomers) through chemical shift analysis and coupling constants .

Q. What experimental approaches are used to determine the physicochemical properties of this compound?

- Methodology : Measure boiling point, density, and solubility using gas chromatography (GC) with flame ionization detection (FID) and differential scanning calorimetry (DSC). For example, compare retention indices in GC against known alkane standards . Solubility in organic solvents (e.g., ethanol, ether) can be quantified via gravimetric analysis after saturation .

Q. What synthetic routes are available for this compound?

- Methodology : A common lab-scale method involves ester exchange reactions, such as reacting methyl esters of branched carboxylic acids (e.g., 2-methylpentanoic acid) under acidic catalysis . Alternatively, industrial methods use alkylation of undecane with methyl halides via Friedel-Crafts catalysis, though this requires strict control of temperature and stoichiometry to avoid polysubstitution .

Q. How is this compound detected in natural matrices like plant extracts or insect secretions?

- Methodology : Use GC-MS with nonpolar capillary columns (e.g., DB-5) for volatile compound separation. In Scleria depressa leaf extracts, this compound was identified at retention time 6.298 min with a % area of 3.819, requiring spectral library matching (NIST) and co-injection with synthetic standards to confirm identity . Similar protocols apply to insect-derived samples, as seen in termite lipid analyses .

Advanced Research Questions

Q. How can structural isomers of this compound (e.g., 3,7- or 4,8-dimethyl variants) be differentiated analytically?

- Methodology : Combine GC retention indices with tandem MS (MS/MS) to compare fragmentation pathways. For example, this compound shows distinct α-cleavage patterns compared to 3,7-dimethylundecane due to methyl group positioning . High-resolution NMR (e.g., 13C DEPT) can resolve branching differences through carbon chemical shifts .

Q. What computational strategies predict the biological interactions of this compound?

- Methodology : Molecular docking studies (e.g., AutoDock Vina) can model hydrophobic interactions with proteins. For instance, analogs like 2,7-dimethylundecane bind to hydrophobic pockets (e.g., ASN328, VAL350 residues) with docking scores of −4.5 kcal/mol, suggesting similar behavior for this compound in lipid membrane modulation .

Q. Does this compound play a role in ecological or biochemical systems?

- Methodology : Investigate its presence in plant-insect interactions using headspace SPME-GC×GC-QTOFMS. In Ophiocordyceps sinensis, related alkanes influence fungal-insect symbiosis, suggesting this compound may act as a semiochemical or membrane fluidity modulator . Compare bioactivity across species using lipid bilayer assays .

Q. What thresholds define this compound as a leachable in pharmaceutical products?

- Methodology : Follow ICH Q3E guidelines for extractables/leachables (E&L) testing. Use LC-MS or GC-MS to quantify residual levels in parenteral drugs, with safety thresholds informed by toxicity databases (e.g., ≤1 ppm for non-mutagenic impurities) .

Q. How does this compound interact with lipid membranes in cellular models?

Q. What analytical challenges arise when quantifying this compound in environmental samples?

- Methodology : Address low volatility and matrix effects (e.g., soil or water) via solid-phase microextraction (SPME) coupled with GC-MS. Calibrate against deuterated internal standards (e.g., d₃-alkanes) to correct for recovery losses .

Key Data Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.